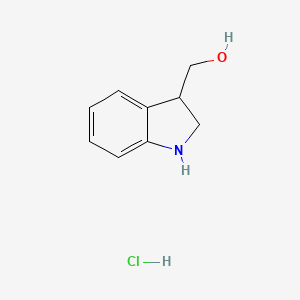

(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride

Übersicht

Beschreibung

“(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803610-26-5 . It is also known as indolin-3-ylmethanol hydrochloride . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of indole derivatives has been explored in various studies. For instance, the direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol has been achieved by chiral simulated moving bed (SMB) chromatography . The single enantiomers were isolated as their dihydrogen phosphate salts .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H . This indicates that the compound consists of a chlorine atom (Cl), a hydrogen atom (H), nine carbon atoms ©, eleven hydrogen atoms (H), and one nitrogen atom (N).

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 185.65 . It is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Transformations and Synthesis Methods

Research has explored various chemical transformations and synthesis methods involving derivatives of 2,3-dihydro-1H-indol-3-yl)methanol. For instance, the oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole has been studied, leading to derivatives that were further transformed through reactions such as hydrolysis, reduction, and Baeyer—Villiger oxidation (Latypova et al., 2020). Additionally, the chemoselective intramolecular annulation of 3-alkylindolines into dihydro or tetrahydrofuro[2,3-b]indoles has been investigated, showcasing the versatility of these compounds in generating complex heterocyclic structures (Suárez-Castillo et al., 1997).

Chemical Reactions and Properties

The acid-catalyzed reactions of indol-3-yl and indol-2-yl disubstituted methanols have been studied, revealing insights into their reactivity and the types of products that can be formed under different conditions (Santoso et al., 2009). These studies contribute to a deeper understanding of the chemical behavior of indol-3-yl)methanol derivatives and their potential applications in synthetic organic chemistry.

Applications in Corrosion Inhibition and Material Science

Derivatives of (2,3-dihydro-1H-indol-3-yl)methanol have been evaluated for their potential in corrosion inhibition, indicating their utility in protecting materials in acidic environments. Schiff bases derived from L-Tryptophan and (2,3-dihydro-1H-indol-3-yl)methanol showed promising results as corrosion inhibitors for stainless steel, suggesting applications beyond pharmaceuticals and into materials science (Vikneshvaran & Velmathi, 2017).

Wirkmechanismus

Indole Derivatives and Their Biological Potential

Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its structure. They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole itself is a signaling molecule produced by both bacteria and plants

Result of Action

Indole derivatives have been shown to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Zukünftige Richtungen

Indole-containing small molecules, such as “(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride”, have shown diverse pharmacological activities and have been the subject of extensive research . The rapid emergence of drug-resistant tuberculosis has led to an increased interest in indole derivatives as potential anti-tubercular agents . Future research may focus on the design of novel compounds with anti-tubercular activity .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQVCXYRFUTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

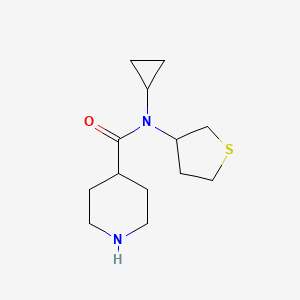

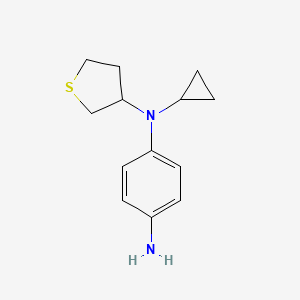

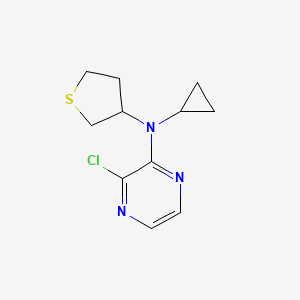

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)

![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)

![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)

![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)

![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)

![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)